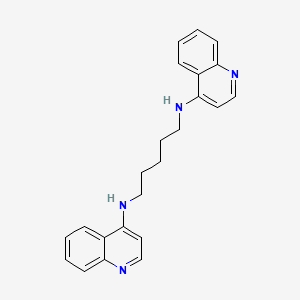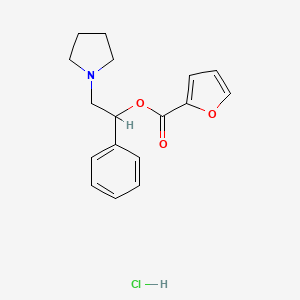
N-tert-Butyl-2,2-dimethyl-2,3-dihydro-1H-indol-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-tert-Butyl-2,2-dimethyl-2,3-dihydro-1H-indol-1-amine is an organic compound belonging to the class of indole derivatives. Indoles are significant heterocyclic systems found in natural products and drugs, playing a crucial role in cell biology . This compound is characterized by its unique structure, which includes a tert-butyl group and a dimethyl group attached to the indole ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including N-tert-Butyl-2,2-dimethyl-2,3-dihydro-1H-indol-1-amine, can be achieved through various methods. Some common synthetic routes include:
Fischer Indole Synthesis: This classical method involves the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions.
Bartoli Indole Synthesis: This method uses nitroarenes and vinyl Grignard reagents to form indoles.
Larock Indole Synthesis: This involves the palladium-catalyzed cyclization of o-iodoanilines with alkynes.
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale application of the above synthetic methods, optimized for yield and cost-effectiveness. Catalysis and green chemistry principles are frequently employed to enhance efficiency and reduce environmental impact .
化学反应分析
Types of Reactions
N-tert-Butyl-2,2-dimethyl-2,3-dihydro-1H-indol-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction can convert the indole to oxindole derivatives.
Reduction: Reduction reactions can lead to the formation of indoline derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include oxindoles, indolines, and various substituted indoles, depending on the specific reagents and conditions used .
科学研究应用
N-tert-Butyl-2,2-dimethyl-2,3-dihydro-1H-indol-1-amine has diverse applications in scientific research:
作用机制
The mechanism of action of N-tert-Butyl-2,2-dimethyl-2,3-dihydro-1H-indol-1-amine involves its interaction with specific molecular targets and pathways. The indole ring system can interact with various biological receptors, influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
N-Boc-2,3-dihydro-1H-pyrrole: This compound shares structural similarities with N-tert-Butyl-2,2-dimethyl-2,3-dihydro-1H-indol-1-amine but differs in its functional groups.
N-tert-Butylmethylamine: Another related compound, differing in its amine structure.
Uniqueness
This compound is unique due to its specific tert-butyl and dimethyl substitutions on the indole ring, which confer distinct chemical and biological properties .
属性
CAS 编号 |
109637-95-8 |
|---|---|
分子式 |
C14H22N2 |
分子量 |
218.34 g/mol |
IUPAC 名称 |
N-tert-butyl-2,2-dimethyl-3H-indol-1-amine |
InChI |
InChI=1S/C14H22N2/c1-13(2,3)15-16-12-9-7-6-8-11(12)10-14(16,4)5/h6-9,15H,10H2,1-5H3 |
InChI 键 |
WWVIGYBNJJHUEH-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC2=CC=CC=C2N1NC(C)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![4,4'-[(4-Hydroxyphenyl)methylene]bis(2,6-dimethylphenol)](/img/structure/B14337315.png)




![4-[2-(4-Aminophenyl)ethenyl]-1-methylpyridin-1-ium chloride](/img/structure/B14337364.png)

![1,1'-[(2,5-Dimethoxy-1,4-phenylene)di(ethene-2,1-diyl)]bis(2-methyl-4-nitrobenzene)](/img/structure/B14337378.png)
